

Benfuracarb: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benfuracarb

Cat. No.: B1667993

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Introduction

Benfuracarb is a broad-spectrum carbamate insecticide and nematicide effective against a variety of agricultural pests.[1] Its systemic and contact action, which involves the inhibition of acetylcholinesterase, makes it a potent agent in crop protection.[1] Understanding the chemical structure and physicochemical properties of **Benfuracarb** is fundamental for assessing its environmental fate, toxicology, and for the development of new pesticide formulations. This guide provides an in-depth overview of **Benfuracarb**, focusing on its core chemical and physical characteristics, the experimental protocols for their determination, and its metabolic fate.

Chemical Structure

Benfuracarb, with the IUPAC name ethyl 3-[[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate, is a complex molecule belonging to the carbamate class of pesticides.[2] Its unique structure is key to its insecticidal activity.

Caption: Chemical Structure of **Benfuracarb**

Physicochemical Properties of Benfuracarb

A summary of the key physicochemical properties of **Benfuracarb** is presented in the table below. These properties are crucial for predicting its behavior in biological and environmental systems.

Property	Value	Reference
CAS Number	82560-54-1	[3] [4]
Molecular Formula	C20H30N2O5S	
Molecular Weight	410.53 g/mol	
IUPAC Name	ethyl 3-[[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate	
SMILES	CCOC(=O)CCN(C(C)C)SN(C)C(=O)Oc1cccc2c1OC(C2)(C)C	
Appearance	Viscous liquid	
Melting Point	<25 °C	
Boiling Point	110 °C at 0.023 mmHg	
Density	1.172 g/cm ³	
Water Solubility	8 mg/L at 20 °C	
Vapor Pressure	2.7 x 10 ⁻⁵ Pa at 20 °C	
n-Octanol/Water Partition Coefficient (log P)	4.3	

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of pesticides like **Benfuracarb** follows standardized and internationally recognized protocols to ensure accuracy and comparability of data. Below are detailed methodologies for key parameters.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like **Benfuracarb** with low solubility, the Column Elution Method is often preferred.

Principle: A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

- Thermostatically controlled column with an inert support (e.g., glass wool, silica gel).
- Metering pump for precise flow control.
- Fraction collector.
- Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

Procedure:

- Preparation of the Column: The inert support is coated with an excess of **Benfuracarb**, typically by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent. The coated material is then packed into the column.
- Elution: Degassed, deionized water is pumped through the column at a constant, low flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).
- Fraction Collection: The eluate is collected in fractions at regular intervals.
- Analysis: The concentration of **Benfuracarb** in each fraction is determined using a suitable analytical method.
- Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The concentration should initially increase and then reach a stable plateau. The mean concentration of the fractions in the plateau region is taken as the water solubility.

- Validation: The experiment is repeated at a different flow rate to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium was achieved.

For substances with higher solubility, the Flask Method can be used. This involves agitating an excess of the substance in water at a constant temperature until equilibrium is reached, followed by separation of the undissolved solid and analysis of the aqueous phase.

n-Octanol/Water Partition Coefficient (log P)

The n-octanol/water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity and is a key parameter in environmental fate and toxicology. Several methods are available for its determination.

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until partitioning equilibrium is achieved. The concentrations of the substance in both phases are then measured.

Procedure:

- Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
- Test Solution Preparation: A known amount of **Benfuracarb** is dissolved in the pre-saturated solvent in which it is more soluble.
- Partitioning: A measured volume of the test solution and the other pre-saturated solvent are combined in a vessel and shaken at a constant temperature until equilibrium is reached.
- Phase Separation: The two phases are separated, typically by centrifugation.
- Analysis: The concentration of **Benfuracarb** in each phase is determined.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as log P .

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.

Procedure:

- **Calibration:** A series of reference compounds with known log P values are injected into the HPLC system. A calibration curve of log P versus the logarithm of the retention factor (log k) is constructed.
- **Sample Analysis:** **Benfuracarb** is injected into the same HPLC system under identical conditions.
- **Determination of log P:** The retention time of **Benfuracarb** is measured, and its log P is determined by interpolation from the calibration curve.

Principle: This method is particularly suitable for highly hydrophobic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method. The two phases are stirred slowly to allow for partitioning without vigorous mixing.

Procedure:

- **Apparatus Setup:** A thermostated vessel is used, equipped with a stirrer that agitates the interface between the n-octanol and water phases without creating an emulsion.
- **Equilibration:** The system containing the two solvents and the test substance is stirred for a prolonged period until equilibrium is reached.
- **Sampling and Analysis:** Samples are taken from both phases and analyzed to determine the concentration of **Benfuracarb**.
- **Calculation:** The log P is calculated as in the shake-flask method.

Vapor Pressure (Knudsen Effusion Method / OECD Guideline 104)

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a high vacuum. The vapor pressure is directly proportional to the rate of effusion.

Apparatus:

- Knudsen effusion cell (a small container with a precisely drilled orifice).
- High-vacuum system.
- Thermostatically controlled chamber.
- Microbalance to measure mass loss.

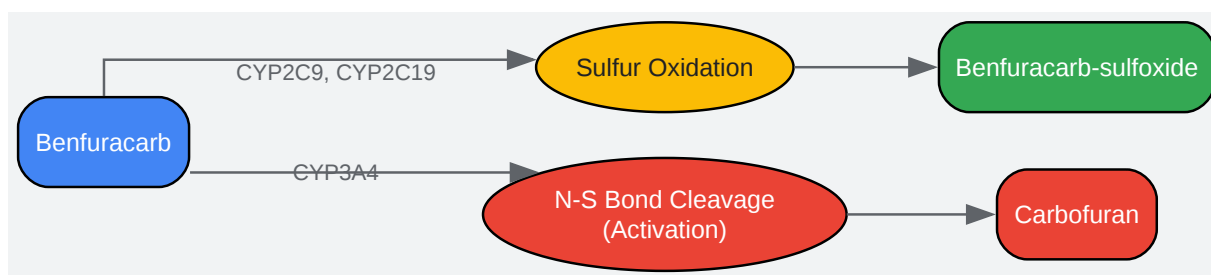
Procedure:

- Sample Preparation: A small amount of **Benfuracarb** is placed in the Knudsen cell.
- Evacuation: The cell is placed in the vacuum chamber, and the system is evacuated to a high vacuum.
- Heating and Measurement: The cell is heated to a constant temperature, and the mass loss over time is recorded.
- Calculation: The vapor pressure (P) is calculated using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

Metabolic Pathway of Benfuracarb

In biological systems, **Benfuracarb** undergoes metabolic transformation, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The two main metabolic pathways are:

- Sulfur Oxidation: The sulfur atom in the side chain is oxidized to form **Benfuracarb-sulfoxide**. This reaction is catalyzed by CYP2C9 and CYP2C19.
- Nitrogen-Sulfur Bond Cleavage: The bond between the nitrogen and sulfur atoms is cleaved, leading to the formation of Carbofuran, which is a more potent acetylcholinesterase inhibitor. This activation pathway is predominantly catalyzed by CYP3A4.



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Caption: Metabolic Pathway of **Benfuracarb**

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- To cite this document: BenchChem. [Benfuracarb: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667993#chemical-structure-and-physicochemical-properties-of-benfuracarb]

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